REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[CH:9][S:8][C:7]=2[CH:11]=1)=[CH2:2].C12BC(CCC1)CCC2.C1C[O:24]CC1>>[S:8]1[CH:9]=[CH:10][C:6]2[CH:5]=[CH:4][C:3]([CH2:1][CH2:2][OH:24])=[CH:11][C:7]1=2
|
Name
|
|
Quantity
|
2.124 g
|
Type
|
reactant
|
Smiles
|
C(=C)C=1C=CC2=C(SC=C2)C1
|
Name
|
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
C12CCCC(CCC1)B2
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
|
rinsing with 5 mL THF
|
Type
|
ADDITION
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Details
|
a solution of H2O2 (36 mL, 35%)/NaOH (36 mL. 0.5 M)/H2O (9 mL) was added slowly
|
Type
|
TEMPERATURE
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Details
|
The reaction was then heated to 85° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
50 mL H2O was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C=CC(=C2)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.338 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |